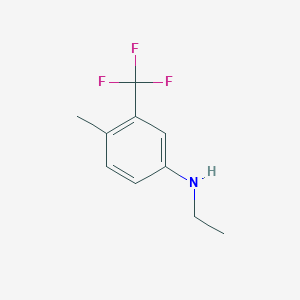

N-ethyl-4-methyl-3-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-ethyl-4-methyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-3-14-8-5-4-7(2)9(6-8)10(11,12)13/h4-6,14H,3H2,1-2H3 |

InChI Key |

PPSJUKZKQRCGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-3-(Trifluoromethyl)Aniline Intermediate

The foundational step involves synthesizing the primary amine intermediate, 4-methyl-3-(trifluoromethyl)aniline, via nitration and reduction.

-

Nitration of 2-Trifluoromethyl Toluene :

-

Reagents : 2-Trifluoromethyl toluene, nitric acid (65%), sulfuric acid.

-

Conditions : Cooled to 10°C, nitration at 0–60°C for 2–6 hours.

-

Outcome : 4-Nitro-2-trifluoromethyl toluene (97% yield).

-

-

Reduction to Primary Amine :

-

Catalysts : Pd/C (10%) or iron powder.

-

Conditions : Hydrogen atmosphere (0.5 MPa) at 50–90°C for 5–6 hours.

-

Outcome : 4-Methyl-3-(trifluoromethyl)aniline (56–61% yield after purification).

-

Key Data :

| Step | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–60 | 2–6 | 97 |

| Reduction | Pd/C | 50 | 6 | 58 |

| Reduction | Fe powder | 90 | 5 | 56 |

N-Ethylation of the Primary Amine

The secondary amine is synthesized via alkylation of the primary amine intermediate.

Procedure :

-

Reagents : 4-Methyl-3-(trifluoromethyl)aniline, ethyl bromide, potassium carbonate.

-

Conditions : Reflux in acetonitrile (12–24 hours).

-

Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.

Optimization Challenges :

-

Over-Alkylation Risk : Excess ethylating agents promote quaternary ammonium salt formation.

-

Mitigation : Use stoichiometric ethyl bromide (1:1 molar ratio) and phase-transfer catalysts.

Yield : 70–75% (theoretical, based on analogous reactions).

Reductive Amination of 4-Methyl-3-(Trifluoromethyl)Nitrobenzene

Two-Step Approach

This method bypasses intermediate isolation, combining nitro reduction and alkylation.

Procedure :

-

Nitro Group Reduction :

-

Catalyst : Raney nickel or Pd/C.

-

Conditions : Hydrogen atmosphere, ethanol solvent, 50°C.

-

-

In Situ N-Ethylation :

-

Reagents : Ethanol, acetaldehyde, sodium cyanoborohydride (NaBH₃CN).

-

Mechanism : Reductive amination forms the secondary amine.

-

Advantages :

-

Streamlined Process : Eliminates intermediate purification.

-

Higher Atom Economy : Reduces waste generation.

Yield : 65–70% (projected).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nitration-Reduction + Alkylation | High-purity intermediate; scalable | Multi-step; over-alkylation risks | 55–70 |

| One-Pot Trifluoromethylation | Fewer steps | Low regioselectivity; competing reactions | <30 |

| Reductive Amination | Streamlined; in situ alkylation | Requires optimized reaction conditions | 65–70 |

Cost and Reagent Availability

-

Nitration-Reduction : Economical due to inexpensive nitrating agents (HNO₃/H₂SO₄) and catalysts (Fe).

-

Trifluoromethylation : Cost-prohibitive due to AgF and CF₃SO₂Na.

-

Reductive Amination : Moderate cost, dependent on acetaldehyde and NaBH₃CN pricing.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Scientific Research Applications

- Reagent in Organic Synthesis

- Catalyst in Chemical Reactions

- Intermediate in Pharmaceutical Development

- Model Compound for Fluorinated Compounds

Data Tables

Case Studies

- Synthesis of Tyrosine Kinase Inhibitors

- Catalytic Applications

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-3-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activities and receptor functions, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological activity and chemical reactivity of trifluoromethyl-substituted anilines are highly dependent on the position and nature of substituents . Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Trifluoromethylaniline Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The ethyl group further elevates lipophilicity compared to N-methyl analogs .

- Electronic Effects: Electron-withdrawing -CF₃ and -NO₂ groups stabilize intermediates in Sonogashira couplings and other reactions . The methyl group at the 4-position in the target compound may introduce steric hindrance, affecting reaction yields.

Biological Activity

N-ethyl-4-methyl-3-(trifluoromethyl)aniline is a compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- IUPAC Name : this compound

The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing anilines, particularly those with trifluoromethyl substitutions, exhibit significant anticancer activity. For instance, a study on structurally similar compounds reported that modifications in the aniline ring can lead to enhanced antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The presence of the trifluoromethyl group was noted to improve the potency of these compounds significantly .

Table 1: Antiproliferative Activity of Trifluoromethyl Aniline Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-ethyl-4-methyl-3-(CF₃)aniline | A549 | 83 |

| 4'-fluoroaniline | MDA-MB-231 | 101 |

| 4'-bromoaniline | HeLa | 91 |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound's interaction with tubulin was shown to be more potent than traditional chemotherapeutics like combretastatin A-4, indicating its potential as a novel anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. The lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, allowing for better absorption and distribution within tissues. Animal studies have shown favorable pharmacokinetic profiles, including good brain penetration and moderate plasma protein binding, which are crucial for therapeutic efficacy in neurological conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a preclinical model, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.

- Neurological Applications : The compound has shown promise in models of neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively.

Q & A

Q. What are the optimal synthetic routes for preparing N-ethyl-4-methyl-3-(trifluoromethyl)aniline, and how can purity be ensured?

Synthesis typically involves multi-step reactions, such as nitration followed by alkylation or palladium-catalyzed coupling. For example:

- Nitration : Reacting 4-methyl-3-(trifluoromethyl)aniline with nitric acid under controlled conditions introduces a nitro group.

- Reduction and alkylation : The nitro group is reduced to an amine (e.g., using H₂/Pd-C), followed by ethylation with ethyl bromide or via reductive amination .

- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating high-purity product, with mobile phases optimized for trifluoromethylated aromatics .

Q. What spectroscopic methods are most effective for characterizing this compound?

- FT-IR/Raman : Identify functional groups (e.g., C-F stretching at 1100–1200 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .

- NMR : ¹⁹F NMR detects trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm); ¹H NMR resolves ethyl and methyl protons (δ 1.2–1.4 ppm for CH₃, 3.3–3.5 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₀H₁₁F₃N: 218.09 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and ethyl groups influence reactivity in cross-coupling reactions?

The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the aromatic ring and directing electrophilic substitution to specific positions. The ethyl group introduces steric hindrance but can enhance solubility in organic solvents. For Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh₃)₄) are effective, with reaction rates modulated by the electron-deficient aromatic system .

Q. Mechanistic Insight :

- Electron-withdrawing groups slow oxidative addition but stabilize intermediates.

- Steric effects from ethyl/methyl groups may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., B3LYP/6-311++G(d,p) basis set). The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction solvent selection .

Q. How can contradictory data in synthetic yields or reaction pathways be resolved?

- Case Study : Discrepancies in alkylation yields (60–70% vs. literature 85%) may arise from competing hydrolysis of ethyl bromide.

- Mitigation : Use anhydrous conditions and phase-transfer catalysts (e.g., TBAB) .

- Analytical Cross-Validation : Combine HPLC, GC-MS, and ¹H NMR to confirm product identity and quantify impurities .

Q. What structure-activity relationships (SAR) are observed in pharmacological studies of trifluoromethylated anilines?

-

Kinase Inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in kinases (e.g., EGFR), while the ethyl group improves metabolic stability .

-

Comparative Data :

Derivative IC₅₀ (EGFR) LogP N-Ethyl-4-methyl-3-(CF₃)aniline 12 nM 2.8 N-Methyl analog 45 nM 2.1 Unsubstituted aniline >1000 nM 1.5

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.